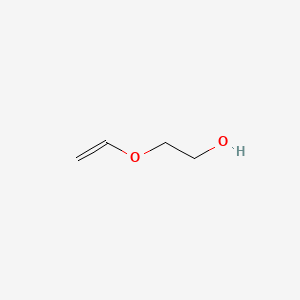
2-(Vinyloxy)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Vinyloxy)ethanol and its derivatives involves several key methods. One approach is the reaction of glycidyl vinyl ethers with amines, which includes amino alcohols, to yield N-hydroxyalkyl derivatives. This reaction showcases the compound's versatility as a starting material for generating nitrogen-containing monomers (Kukharev, Lobanova, & Stankevich, 2012). Additionally, the living carbocationic polymerization of vinyl ether monomers, such as 2-(vinyloxy)ethyl soyate, derived from 2-(Vinyloxy)ethanol, demonstrates its role in producing well-defined polymer architectures (Chernykh et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of 2-(Vinyloxy)ethanol and related compounds often involve computational and spectroscopic methods. These analyses provide insights into the compound's reactivity, stability, and interactions with other molecules. For example, studies on the solvation of poly(vinyl alcohol) in various solvents offer a molecular perspective on how 2-(Vinyloxy)ethanol derivatives interact in different environments (Müller-Plathe & van Gunsteren, 1997).
Chemical Reactions and Properties
2-(Vinyloxy)ethanol participates in a variety of chemical reactions, such as asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation, indicating its utility in synthesizing complex molecules with high enantioselectivity (Lurain, Carroll, & Walsh, 2005). The compound's reactivity with imines to produce chiral amines showcases its potential in medicinal chemistry (Wu, Yuan, Yang, & Fu, 2019).
Physical Properties Analysis
The physical properties of 2-(Vinyloxy)ethanol and its polymers, such as solvation characteristics and dynamics, have been studied through molecular dynamics simulations and experimental techniques. These studies shed light on the solvent interactions, diffusion behavior, and swelling properties of poly(vinyl alcohol) derivatives in various solvents, providing essential data for their application in materials science (Zhang et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(Vinyloxy)ethanol, such as its ability to undergo polymerization and form various chemical structures, are central to its applications in creating functional materials. For instance, its use in the synthesis of polymeric photoinitiators for radical polymerization in both organic and aqueous media highlights its versatility and potential in polymer chemistry (Kork, Yılmaz, & Yagcı, 2015).
Applications De Recherche Scientifique
Application in Polymer Science
Scientific Field: Polymer Science
Summary of the Application
2-(Vinyloxy)ethanol is used in the synthesis of fluorine-containing vinyl ether polymers. These polymers are prepared by the reaction between 2-vinyloxy ethanol, a fluorinated alcohol, and hexafluorobenzene in the presence of sodium hydride in dimethylformamide .
Methods of Application or Experimental Procedures
The UV-curing behavior of these monomers is initiated by a cationic photo-initiator PAG 201. The surface free energy of coating films is also investigated .
Results or Outcomes
The photo-polymerization proceeds both rapidly and completely with a high double-bond conversion (> 90%) and a fast curing rate (maximum curing time < 21 s) for three monomers. The minimum surface free energy of the UV-cured homopolymer films reaches 7.1 mJ/m². The low surface tension is influenced by fluorine content in the soft segments and fluorinated chains’ migration to the surface . These monomers exhibit low viscosity, low surface energy, good thermal stability, and good photo-polymerization properties, which make them great candidates for UV coating and photoresist applications .
Application in Coating Industry
Scientific Field: Coating Industry
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific type of coating being produced. Generally, 2-(Vinyloxy)ethanol would be mixed with other ingredients in a solvent, then applied to the surface to be coated. After application, the coating would be cured, often through a process of heating or UV exposure, to harden it and bond it to the surface .
Results or Outcomes: The use of 2-(Vinyloxy)ethanol in coatings can result in products with improved properties such as increased durability, resistance to environmental conditions, and enhanced appearance .
Application in the Manufacture of Plastics and Lacquers
Scientific Field: Plastics and Lacquers Manufacturing
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific type of plastic or lacquer being produced. Generally, 2-(Vinyloxy)ethanol would be mixed with other ingredients in a solvent, then applied to the surface to be coated. After application, the coating would be cured, often through a process of heating or UV exposure, to harden it and bond it to the surface .
Results or Outcomes: The use of 2-(Vinyloxy)ethanol in plastics and lacquers can result in products with improved properties such as increased durability, resistance to environmental conditions, and enhanced appearance .
Propriétés
IUPAC Name |
2-ethenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWJRYTWUGOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33154-17-5, 77716-60-0 | |
| Record name | Ethanol, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33154-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77716-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4075457 | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
141.6 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and benzene | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9821 @ 20 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-(Vinyloxy)ethanol | |
CAS RN |
764-48-7 | |
| Record name | Hydroxyethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34CNR2NAC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





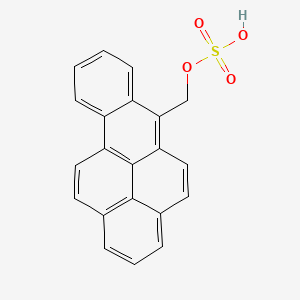

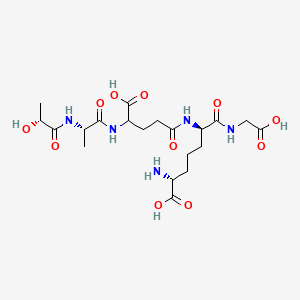
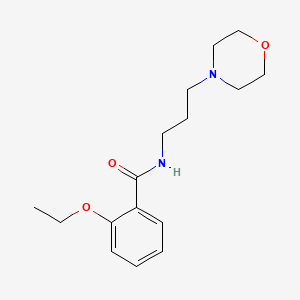
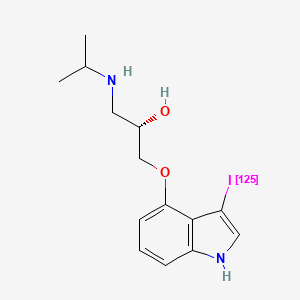
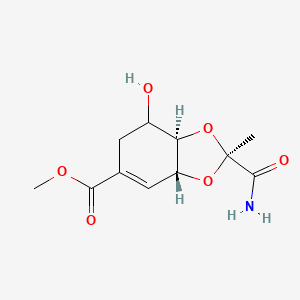
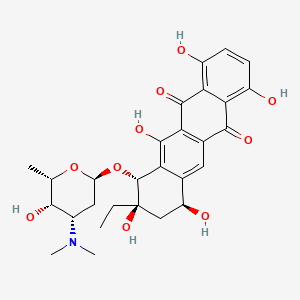

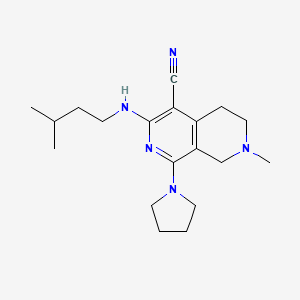
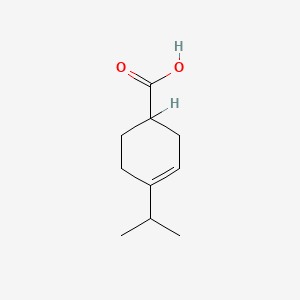
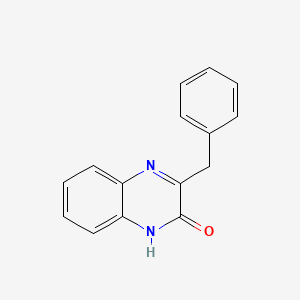
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)